
Nodinitib-1 Selectivity Profile Against NOD2: A
Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Nodinitib-1

Cat. No.: B1677340 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, objective comparison of the selectivity profile of

Nodinitib-1 against the Nucleotide-binding Oligomerization Domain-containing protein 2

(NOD2). The information presented is supported by experimental data and detailed

methodologies to aid in the evaluation of this compound for research and drug development

purposes.

Introduction to Nodinitib-1 and NOD2 Signaling
Nodinitib-1, also known as ML130, is a potent and selective small molecule inhibitor of NOD1,

an intracellular pattern recognition receptor crucial to the innate immune system.[1][2][3] NOD1

and its close homolog NOD2 are responsible for detecting specific peptidoglycan fragments

from bacteria, which triggers a signaling cascade.[4] Activation of NOD2 leads to the

recruitment of the kinase RIPK2, subsequent activation of the transcription factor NF-κB, and

the production of pro-inflammatory cytokines. Given that dysregulation of the NOD2 pathway is

implicated in a variety of inflammatory diseases, it represents a significant target for therapeutic

development.

Nodinitib-1 Selectivity Profiling
Nodinitib-1 was discovered through a high-throughput screening campaign and has been

extensively characterized as a highly selective inhibitor of NOD1, demonstrating significantly

lower activity against NOD2.[3]
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Comparative Inhibitory Activity
The inhibitory potency of Nodinitib-1 against NOD1 and NOD2 is summarized in the table

below, alongside data for another known dual NOD1/NOD2 inhibitor for comparison.

Compound Target IC50 (µM)
Selectivity (NOD2
IC50 / NOD1 IC50)

Nodinitib-1 (ML130) NOD1 0.56 ~36-fold

NOD2 >20

NOD-IN-1 NOD1 5.74 ~1.1-fold

NOD2 6.45

Data compiled from

multiple sources. The

IC50 value for

Nodinitib-1 against

NOD2 was

determined to be

greater than the

highest concentration

tested in the primary

screening assay.

Off-Target Kinase Selectivity
To further assess its specificity, Nodinitib-1 was profiled against an extensive panel of 443

kinases at a concentration of 10 µM. The results of this KinomeScreen revealed a high degree

of selectivity, with only minimal off-target activity observed against a small number of kinases.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1677340?utm_src=pdf-body
https://www.benchchem.com/product/b1677340?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677340?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinase Target % of Control @ 10 µM

Aurora Kinase B (AURK B) 21%

Aurora Kinase C (AURK C) 23%

Fms-like tyrosine kinase 3 (FLT3) 27%

RIO kinase 2 (RIOK2) 6%

This data indicates that Nodinitib-1 exhibits very

weak inhibitory activity against these kinases,

even at a high concentration, underscoring its

high selectivity for NOD1.

Experimental Protocols
NOD1/NOD2 Inhibition Assay (NF-κB Luciferase
Reporter Assay)
This cell-based functional assay is employed to quantify the inhibitory activity of compounds on

the NOD1 and NOD2 signaling pathways.

Materials:

HEK293T cells

Plasmids: pNF-κB-Luc (luciferase reporter), pRL-TK (Renilla luciferase for normalization),

and a human NOD1 or NOD2 expression vector

Transfection reagent (e.g., Lipofectamine 2000)

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum

(FBS)

NOD1 agonist (e.g., C12-iE-DAP) or NOD2 agonist (e.g., L18-MDP)

Dual-Glo Luciferase Assay System

Luminometer
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Procedure:

Cell Seeding: HEK293T cells are seeded into 96-well plates at a density of 2 x 10^4 cells per

well and incubated overnight.

Transfection: The cells are co-transfected with the NF-κB luciferase reporter plasmid, the

Renilla luciferase control plasmid, and either the human NOD1 or NOD2 expression plasmid.

Compound Treatment: Following a 24-hour transfection period, the culture medium is

replaced with fresh medium containing serial dilutions of Nodinitib-1 or a vehicle control.

The cells are incubated for 1 hour.

Agonist Stimulation: The respective NOD1 or NOD2 agonist is added to the wells to

stimulate the signaling cascade.

Incubation: The plates are incubated for an additional 6 to 8 hours at 37°C.

Lysis and Luminescence Measurement: The cells are lysed, and both firefly and Renilla

luciferase activities are measured sequentially using a luminometer according to the

manufacturer's instructions for the luciferase assay system.

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to

control for variations in cell number and transfection efficiency. The half-maximal inhibitory

concentration (IC50) values are then calculated by fitting the dose-response data to a four-

parameter logistic equation.

Kinase Selectivity Profiling (KinomeScreen)
This biochemical assay provides a broad assessment of a compound's selectivity against a

large panel of kinases.

Materials:

A panel of purified recombinant kinases

Specific peptide substrates for each kinase

³³P-γ-ATP
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Nodinitib-1

Filter plates

Scintillation counter

Procedure:

Reaction Setup: Kinase reactions are prepared in a multi-well plate, with each well

containing a specific kinase, its corresponding peptide substrate, and the test compound

(Nodinitib-1 at a fixed concentration, e.g., 10 µM) in a standardized kinase reaction buffer.

Reaction Initiation: The kinase reaction is initiated by the addition of ³³P-γ-ATP.

Incubation: The reaction mixtures are incubated at room temperature for a defined period,

typically 20 to 30 minutes, to allow for substrate phosphorylation.

Termination and Washing: The reactions are terminated, and the reaction mixtures are

spotted onto filter plates. The filters are then washed extensively to remove any

unincorporated ³³P-γ-ATP.

Detection: The filter plates are dried, and the amount of radioactivity incorporated into the

peptide substrate in each well is quantified using a scintillation counter.

Data Analysis: The measured radioactivity is directly proportional to the kinase activity. The

percentage of control activity is determined by comparing the kinase activity in the presence

of the test compound to that of a vehicle control.
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Caption: A simplified diagram of the NOD2 signaling pathway leading to NF-κB activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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